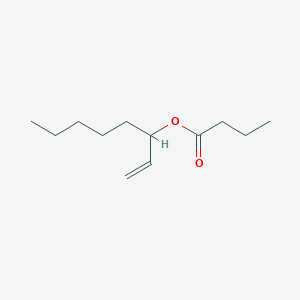

1-Octen-3-yl butyrate

Description

Significance and Research Context of 1-Octen-3-yl Butyrate (B1204436)

1-Octen-3-yl butyrate, also known as oct-1-en-3-yl butanoate, is an organic compound classified as a fatty acid ester. hmdb.ca It is formed from the reaction of 1-octen-3-ol (B46169) and butyric acid. In academic and industrial research, this compound is significant primarily as a volatile flavor and fragrance agent. thegoodscentscompany.com It is characterized by a complex aroma profile, most notably a pleasant mushroom and buttery scent, with additional fruity, green, waxy, and earthy notes. thegoodscentscompany.comcookechem.comchemicalbook.comscent.vn Its taste characteristics at a concentration of 5 ppm are described as being reminiscent of tuna fish, amine, and mushroom. chemicalbook.com

The compound's natural occurrence has been reported in passion fruit, lemon peel oil, and lavender oil, which drives research into its role in the characteristic aroma of these plants. chemicalbook.comusda.gov In the context of food science, this compound is studied for its contribution to the flavor profiles of various products and is used commercially, particularly in mushroom-flavored foods. thegoodscentscompany.com

Beyond its sensory properties, this compound is a subject of investigation in chemical ecology and pest management. Research has explored its biological activities, including its potential as an acaricidal agent against house dust and stored food mites. While its parent alcohol, 1-octen-3-ol, is a more potent acaricide, the study of esters like this compound is crucial for understanding structure-activity relationships in this class of compounds. It is also investigated in the context of insect chemical communication, often in comparison to other behavior-modifying compounds.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight | 198.30 g/mol |

| CAS Number | 16491-54-6 |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 225-229 °C (at 760 mm Hg) |

| Density | 0.863 to 0.870 g/mL at 25 °C |

| Refractive Index | 1.424 to 1.431 at 20 °C |

| Solubility | Insoluble in water; soluble in alcohol and fixed oils |

Data sourced from references thegoodscentscompany.comcookechem.comchemicalbook.comscent.vn

Historical Perspectives in Chemical and Biological Investigations of this compound and Related Octenol Esters

The scientific investigation of this compound is closely linked to the extensive research on its parent alcohol, 1-octen-3-ol, famously known as "mushroom alcohol." 1-octen-3-ol is a highly researched volatile compound, recognized for decades as the principal aroma component in most mushroom species. fiu.eduperflavory.com The historical focus on 1-octen-3-ol, driven by the food industry's demand for mushroom flavoring, naturally led researchers to investigate its derivatives, including its esters, to explore variations in aroma and biological function. fiu.edu

The esterification of 1-octen-3-ol with various carboxylic acids, such as acetic acid and butyric acid, provided a new avenue of study. These esters, including 1-octen-3-yl acetate (B1210297) and this compound, were synthesized and analyzed to understand how the addition of an ester group modifies the characteristic mushroom odor of the parent alcohol. It was found that this compound possesses a more complex fruity and buttery aroma alongside the mushroom note. cookechem.comchemicalbook.com

In the early 21st century, research expanded from sensory characterization to biological activity. A notable study in 2012 investigated the acaricidal properties of volatiles from the plant Lycopus lucidus against house dust and stored food mites. This research systematically compared the toxicity of 1-octen-3-ol to its esters, 1-octen-3-yl acetate and this compound. The findings indicated that while both esters exhibited acaricidal effects, they were less potent than 1-octen-3-ol, providing valuable data for structure-activity relationship studies in natural pesticides. This line of inquiry represents a logical progression in the historical investigation of octenol-based compounds, moving from flavor and fragrance chemistry to their ecological roles and potential applications in pest management.

Structure

3D Structure

Properties

IUPAC Name |

oct-1-en-3-yl butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZWFXVJBIZIHCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=C)OC(=O)CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80864682 | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Sweet, fruity, buttery, mushroom aroma | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

225.00 to 227.00 °C. @ 760.00 mm Hg | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol) | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.870-0.879 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

16491-54-6, 164578-37-4 | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Octen-3-yl butyrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 1-ethenylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-pentylallyl butyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | C.I. Disperse Yellow 184:1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.045 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-OCTEN-3-YL BUTYRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J989X4KJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-Ethenylhexyl butanoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthetic and Biosynthetic Pathways of 1 Octen 3 Yl Butyrate

Chemoenzymatic and Chemical Synthesis Methodologies for 1-Octen-3-yl Butyrate (B1204436)

The production of 1-octen-3-yl butyrate can be achieved through both traditional chemical synthesis and modern biocatalytic strategies, often combining chemical and enzymatic steps in what is known as chemoenzymatic synthesis. beilstein-journals.org

Esterification Reactions of 1-Octen-3-ol (B46169) and Butyric Acid for this compound Formation

The most direct chemical route to this compound is the esterification reaction between its constituent alcohol, 1-octen-3-ol, and the carboxylic acid, butyric acid. vulcanchem.com This reaction typically involves heating the two reactants in the presence of an acid catalyst, which facilitates the formation of the ester and a molecule of water.

The general reaction is as follows: 1-Octen-3-ol + Butyric Acid ⇌ this compound + Water

This equilibrium reaction can be driven towards the product side by removing water as it is formed. While effective, chemical synthesis can lack the specificity required for producing particular enantiomers of the chiral 1-octen-3-ol moiety, which can be significant as different enantiomers may possess distinct sensory properties.

Biocatalytic Approaches to this compound Production through Lipase-Mediated Transesterification

Biocatalytic methods, particularly those employing lipases, offer a green and highly selective alternative for ester synthesis. Lipase-mediated transesterification is a key process where an existing ester (an acyl donor) reacts with an alcohol (the acyl acceptor) to form a new ester. nih.govnih.gov For the production of this compound, this would involve reacting 1-octen-3-ol with a simple butyrate ester, such as methyl butyrate or ethyl butyrate, in the presence of a lipase.

The reaction can be summarized as: Butyl Ester (e.g., Vinyl Butyrate) + 1-Octen-3-ol --(Lipase)--> this compound + Alcohol (e.g., Vinyl Alcohol)

Immobilized lipases, such as those from Candida antarctica (CALB) or Rhizopus oryzae, are often used to facilitate catalyst recovery and reuse, making the process more cost-effective. nih.govresearchgate.netresearchgate.net These enzymatic reactions can be conducted under mild conditions, often in solvent-free systems, which is advantageous for producing food-grade flavor compounds. nih.gov Research on similar flavor esters has demonstrated that parameters such as temperature, molar ratio of substrates, and enzyme concentration are critical for optimizing the reaction yield. nih.govnih.govresearchgate.net For instance, studies on the synthesis of methyl butyrate and octyl acetate (B1210297) have achieved high molar conversions (70-92%) by carefully controlling these variables. nih.gov

| Ester | Lipase Source | Key Parameters Optimized | Achieved Conversion | Reference |

|---|---|---|---|---|

| Methyl Butyrate | Rhizopus oryzae | Molarity of alcohol, reaction time, temperature, agitation, water addition, enzyme amount | 70.42% | nih.gov |

| Octyl Acetate | Rhizopus oryzae | Molarity of alcohol, reaction time, temperature, agitation, water addition, enzyme amount | 92.35% | nih.gov |

| n-Butyl Acetate | Rhizopus oligosporus | Reaction time, enzyme amount, additional water, shaking speed | 54.6% | researchgate.net |

Biosynthesis of Precursor Compounds Relevant to this compound

The alcohol moiety, 1-octen-3-ol, is a naturally occurring compound found in many plants and fungi. wikipedia.org Its biosynthesis is a critical preceding step for the natural formation of this compound.

Metabolic Routes to 1-Octen-3-ol

Two primary metabolic pathways are responsible for the formation of 1-octen-3-ol in nature: the hydrolysis of glycosidic precursors in plants and the lipoxygenase pathway in fungi and other organisms.

In certain plants, such as soybeans (Glycine max), 1-octen-3-ol exists in a non-volatile, bound form as a glycoside. researchgate.netacs.org Specifically, it is stored as (R)-1-octen-3-yl β-primeveroside, which is (R)-1-octen-3-yl 6-O-β-d-xylopyranosyl-β-d-glucopyranoside. acs.org This precursor is found in high amounts in green immature soybean fruits and leaves. acs.orgnih.gov

The release of volatile 1-octen-3-ol occurs through enzymatic hydrolysis, a reaction that is triggered when the plant tissue is damaged, for instance, during processing or by herbivores. researchgate.netnih.govresearchgate.net This rapid hydrolysis is catalyzed by a highly specific β-primeverosidase-like enzyme, which has been isolated from soybean hypocotyls. nih.govnih.gov This enzyme cleaves the disaccharide (primeverose) from the 1-octen-3-ol aglycone. nih.gov Studies have shown that this enzymatic system is highly specific, as other glycosides present in the leaves are hardly hydrolyzed under the same conditions. nih.gov The presence of glycosidic precursors of C8 compounds, including 1-octen-3-ol, has also been identified in grapes, where they can contribute to the aroma profile of wines. ives-openscience.euacs.orgmdpi.com

| Characteristic | Finding | Reference |

|---|---|---|

| Source | Soybean (Glycine max) hypocotyls | nih.gov |

| Optimal pH | 5.5 | nih.gov |

| Optimal Temperature | 55 °C | nih.gov |

| Substrate Specificity | Efficiently hydrolyzes 1-octen-3-yl β-primeveroside | nih.gov |

| Activators/Inhibitors | Enhanced by Mn2+; Inhibited by Zn2+, Cu2+, Hg2+ | nih.gov |

| Trigger for Hydrolysis | Mechanical wounding of plant tissue | nih.govresearchgate.net |

In fungi, particularly mushrooms such as Agaricus bisporus (button mushroom) and Tricholoma matsutake, 1-octen-3-ol is synthesized via the oxylipin pathway. nih.govjmb.or.krresearchgate.netnih.gov This pathway begins with the polyunsaturated fatty acid, linoleic acid. wikipedia.orgbris.ac.uk

The process involves two key enzymatic steps:

Lipoxygenase (LOX) Action : A lipoxygenase enzyme catalyzes the dioxygenation of linoleic acid to form a fatty acid hydroperoxide. wikipedia.orgnih.gov In mushrooms, this is typically 10-hydroperoxy-(8E,12Z)-octadecadienoic acid (10-HPOD). nih.govresearchgate.netgenscript.comtandfonline.com

Hydroperoxide Lyase (HPL) Cleavage : The 10-HPOD intermediate is then cleaved by a hydroperoxide lyase (HPL) enzyme. This cleavage breaks the carbon chain, yielding the C8 compound 1-octen-3-ol and a C10 oxo-acid (10-oxodecanoic acid). nih.govresearchgate.netbris.ac.uk

This biosynthetic route predominantly produces the (R)-(-)-enantiomer of 1-octen-3-ol, which is particularly characteristic of the mushroom aroma. nih.gov The enzymes responsible for this conversion, AbLOX (a multifunctional fatty acid dioxygenase) and AbHPL (hydroperoxide lyase), have been identified and cloned from Agaricus bisporus. nih.govresearchgate.net Recombinant yeast expressing LOX and HPL genes from T. matsutake has also been successfully used to produce (R)-(-)-1-octen-3-ol from linoleic acid, demonstrating the potential for biotechnological production of this important precursor. jmb.or.krnih.gov

Microbial and Fungal Biosynthesis of 1-Octen-3-ol and Related Octenols

1-Octen-3-ol, often referred to as mushroom alcohol, is a key aroma compound in many fungal species. researchgate.net Its biosynthesis is predominantly a result of the enzymatic breakdown of linoleic acid. nih.govjmb.or.krnih.gov This process is primarily carried out by two key enzymes: lipoxygenase (LOX) or a fatty acid dioxygenase, and a hydroperoxide lyase (HPL). nih.govjmb.or.kr

The established biosynthetic pathway in fungi such as the button mushroom (Agaricus bisporus) begins with linoleic acid. nih.govnih.govresearchgate.net In A. bisporus, a multifunctional fatty acid dioxygenase (AbLOX) and a hydroperoxide lyase (AbHPL) are the critical enzymes. nih.govnih.gov The pathway proceeds as follows:

Linoleic acid is converted by the dioxygenase enzyme into 10-hydroperoxy-octadecadienoic acid (10-HPOD). nih.govnih.govoup.com

The hydroperoxide lyase then cleaves 10-HPOD to yield 1-octen-3-ol and 10-oxodecanoic acid. nih.govnih.gov

In some fungi, such as Agaricus campestris, an alternative pathway has been suggested where linoleic acid is first oxidized by LOX to form 13-hydroperoxide (13-HPOD), which is then cleaved by HPL to produce 1-octen-3-one. This ketone is subsequently reduced by an oxidoreductase to 1-octen-3-ol. nih.gov However, studies on button mushrooms and Pleurotus pulmonarius indicate that 10-HPOD is the specific precursor for 1-octen-3-ol formation. nih.gov

Notably, the biosynthesis in fungi, particularly in button mushrooms, predominantly produces the (R)-(-)-1-octen-3-ol enantiomer, which possesses the characteristic fresh mushroom aroma. researchgate.netnih.gov This is in contrast to chemical synthesis, which results in a racemic mixture of both (R) and (S) enantiomers. nih.gov The enzymatic production of 1-octen-3-ol has been leveraged commercially by using homogenates of button mushrooms. nih.gov Furthermore, researchers have successfully expressed lipoxygenase and hydroperoxide lyase genes from fungi like Tricholoma matsutake in recombinant hosts like Saccharomyces cerevisiae to produce (R)-(-)-1-octen-3-ol. jmb.or.krresearchgate.net

Key Enzymes in 1-Octen-3-ol Biosynthesis

| Enzyme | Function | Organism Example |

|---|---|---|

| Lipoxygenase (LOX) / Fatty Acid Dioxygenase | Catalyzes the initial oxidation of linoleic acid. | Agaricus bisporus, Tricholoma matsutake |

| Hydroperoxide Lyase (HPL) | Cleaves the hydroperoxide intermediate to form C8 compounds. | Agaricus bisporus, Tricholoma matsutake |

Biosynthetic Pathways of Butyric Acid as an Ester Precursor

Butyric acid (also known as butanoic acid) is produced by various obligate anaerobic bacteria through several distinct metabolic pathways. wikipedia.org These pathways are crucial for the microbial production of the butyrate precursor required for the synthesis of this compound. Four primary pathways for butyrate synthesis have been identified, all of which converge on the formation of the key intermediate, butyryl-CoA. nih.govresearchgate.netmdpi.com

The acetyl-CoA pathway is the most prevalent and well-studied route for butyrate production, particularly among bacteria in the Firmicutes phylum, such as Clostridium and Faecalibacterium species. nih.govmdpi.commetwarebio.comtandfonline.com This pathway begins with the condensation of two acetyl-CoA molecules. mdpi.combiorxiv.org

The key enzymatic steps are:

Thiolase condenses two molecules of acetyl-CoA to form acetoacetyl-CoA. mdpi.commetwarebio.com

β-hydroxybutyryl-CoA dehydrogenase reduces acetoacetyl-CoA to 3-hydroxybutyryl-CoA. wikipedia.orgmdpi.com

Crotonase dehydrates 3-hydroxybutyryl-CoA to yield crotonyl-CoA. mdpi.commetwarebio.com

Butyryl-CoA dehydrogenase , an electron-transferring flavoprotein complex (Bcd-Etf), reduces crotonyl-CoA to butyryl-CoA. nih.govmdpi.com

Finally, butyryl-CoA is converted to butyrate through one of two main terminal steps:

Phosphotransbutyrylase and butyrate kinase work in sequence, first phosphorylating butyryl-CoA to butyryl-phosphate and then transferring the phosphate (B84403) group to ADP to form ATP and butyrate. researchgate.netmetwarebio.com

Butyryl-CoA:acetate CoA-transferase directly transfers the CoA moiety from butyryl-CoA to an external acetate molecule, yielding butyrate and acetyl-CoA. researchgate.netmetwarebio.com

This pathway is considered the dominant route for butyrate synthesis in the human gut microbiome. tandfonline.comasm.org

The glutarate pathway is a less common route for butyrate production that utilizes amino acids. nih.govresearchgate.net This pathway has been identified in certain bacteria, including some Firmicutes and Fusobacteria. nih.govfrontiersin.org

The pathway involves the conversion of glutarate to crotonyl-CoA through several steps:

Glutaconate CoA-transferase is a key enzyme that converts glutaconate to glutaconyl-CoA. researchgate.netmdpi.com

Further enzymatic reactions, including those catalyzed by 2-hydroxyglutarate dehydrogenase and 2-hydroxy-glutaryl-CoA dehydrogenase , process intermediates. researchgate.netmdpi.com

The pathway eventually yields crotonyl-CoA, which then enters the final steps of the common butyrate synthesis pathway (reduction to butyryl-CoA and conversion to butyrate). mdpi.com

While less prevalent than the acetyl-CoA route, it represents an alternative way for microbes to produce butyrate from protein-derived substrates. nih.govfrontiersin.org

The 4-aminobutyrate (GABA) pathway provides another route to butyrate, primarily from the degradation of amino acids like glutamate. nih.govfrontiersin.org This pathway is found in phyla such as Firmicutes and Fusobacteria. nih.gov

The key steps in this pathway are:

4-aminobutyrate is converted to 4-hydroxybutyrate by enzymes including 4-hydroxybutyrate dehydrogenase . researchgate.netmdpi.com

Butyryl-CoA:4-hydroxybutyrate CoA transferase activates 4-hydroxybutyrate to 4-hydroxybutyryl-CoA. researchgate.netmdpi.com

4-hydroxybutyryl-CoA dehydratase then converts this intermediate to crotonyl-CoA. researchgate.netmdpi.comresearchgate.net

As with the other pathways, crotonyl-CoA is then reduced to butyryl-CoA and subsequently converted to butyrate. researchgate.net

This pathway highlights the metabolic flexibility of butyrate-producing bacteria, allowing them to utilize different substrates available in their environment. frontiersin.org

The lysine (B10760008) pathway is another significant route for butyrate production from amino acid fermentation. nih.govresearchgate.net It is particularly noted in bacteria from the Bacteroidetes and Fusobacteria phyla, as well as some Firmicutes. nih.govasm.orgnih.gov

This complex pathway involves several enzymatic steps:

Lysine is first isomerized by enzymes such as lysine-2,3-aminomutase . researchgate.netmdpi.com

A series of reactions catalyzed by enzymes including 3,5-diaminohexanoate dehydrogenase and 3-keto-5-aminohexanoate cleavage enzyme follows. mdpi.com

These steps lead to the formation of 3-aminobutyryl-CoA, which is then converted to crotonyl-CoA by 3-aminobutyryl-CoA ammonia (B1221849) lyase . mdpi.com

The resulting crotonyl-CoA is funneled into the common terminal sequence to produce butyrate. nih.govmdpi.com

Studies have shown that this pathway allows certain gut commensals, like Intestinimonas, to stoichiometrically convert lysine into butyrate and acetate. nih.govwur.nl

Summary of Butyric Acid Biosynthesis Pathways

| Pathway | Primary Substrate(s) | Key Intermediate(s) | Key Enzymes |

|---|---|---|---|

| Acetyl-CoA | Carbohydrates, Acetyl-CoA | Acetoacetyl-CoA, Crotonyl-CoA | Thiolase, Butyryl-CoA dehydrogenase, Butyrate kinase |

| Glutarate | Glutarate, Amino Acids | Glutaconyl-CoA, Crotonyl-CoA | Glutaconate CoA-transferase, 2-hydroxyglutarate dehydrogenase |

| 4-Aminobutyrate | 4-Aminobutyrate (GABA), Glutamate | 4-Hydroxybutyryl-CoA, Crotonyl-CoA | 4-hydroxybutyrate dehydrogenase, 4-hydroxybutyryl-CoA dehydratase |

| Lysine | Lysine | 3-Aminobutyryl-CoA, Crotonyl-CoA | Lysine-2,3-aminomutase, 3-aminobutyryl-CoA ammonia lyase |

Molecular Mechanisms of 1 Octen 3 Yl Butyrate Biological Activity

Acaricidal Activity and Target Organism Interactions

1-Octen-3-yl butyrate (B1204436) has been identified as a potent agent against several species of mites, demonstrating significant acaricidal properties. lookchem.comresearchgate.net Its efficacy is rooted in its chemical structure and its ability to exert toxic effects on target organisms.

Efficacy of 1-Octen-3-yl Butyrate Against Mite Species

Research has demonstrated the effectiveness of this compound against common house dust and stored food mites. It is recognized as an acaricidal agent active against species such as Dermatophagoides farinae, Dermatophagoides pteronyssinus, and Tyrophagus putrescentiae. lookchem.com

In a comparative study using a fumigant method, this compound was tested alongside its parent alcohol, 1-octen-3-ol (B46169), and other related compounds for its toxicity against the house dust mite Dermatophagoides farinae. nih.gov The results indicated that while 1-octen-3-ol was the most potent compound, this compound also exhibited notable acaricidal activity. nih.govresearchgate.net

Table 1: Fumigant Toxicity of this compound and Related Compounds Against D. farinae

| Compound | Toxicity (µg cm-2) | Reference |

|---|---|---|

| 1-Octen-3-ol | 0.25 | nih.gov |

| 3,7-Dimethyl-1-octen-3-ol | 0.29 | nih.gov |

| This compound | 2.32 | nih.gov |

| 1-Octen-3-yl acetate (B1210297) | 2.42 | nih.gov |

| Benzyl benzoate | 10.02 | nih.gov |

| N,N-diethyl-m-toluamide (DEET) | 36.84 | nih.gov |

Mechanistic Insights into the Acaricidal Action of this compound

The mode of action for this compound involves direct toxic effects on the targeted mites. lookchem.com A deeper mechanistic understanding can be inferred from structure-activity relationship studies. Research comparing a series of related aliphatic compounds revealed that the presence of a hydroxyl (-OH) group is a significant factor in their acaricidal toxicity. thieme-connect.com

Specifically, aliphatic alcohols like 1-octen-3-ol were found to be more effective acaricides than their corresponding alkene and ester derivatives, such as 1-octen-3-yl acetate and this compound, which lack a free hydroxyl group. thieme-connect.com This suggests that the esterification of the hydroxyl group in 1-octen-3-ol to form this compound modulates its toxic activity. While still effective, the mechanism of this compound is differentiated from its parent alcohol by the absence of this key functional group, pointing to the critical role of the hydroxyl moiety in exerting maximum potency against mites. thieme-connect.com

Antimicrobial Efficacy and Cellular Targets (Referencing 1-Octen-3-ol for Mechanistic Parallels)

To understand the antimicrobial potential of this compound, it is instructive to examine the well-documented activities of its parent compound, 1-octen-3-ol. This C8 alcohol, also known as mushroom alcohol, exhibits broad-spectrum antimicrobial effects, and its mechanisms of action provide a strong basis for inferring the potential bioactivity of its ester derivatives. researchgate.netnih.govjst.go.jp

Antibacterial Action Against Gram-Positive and Gram-Negative Organisms

Studies on 1-octen-3-ol have demonstrated its potent antibacterial properties against a range of food-related bacteria. researchgate.netnih.govjst.go.jp The compound shows strong activity against both Gram-positive bacteria, such as Staphylococcus aureus, Bacillus subtilis, and Staphylococcus epidermidis, and Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa. researchgate.netnih.govjst.go.jpebi.ac.uk

Notably, 1-octen-3-ol is particularly effective against Gram-positive organisms. researchgate.netnih.gov The minimum inhibitory concentrations (MIC) and minimum bactericidal concentrations (MBC) have been quantified, providing clear evidence of its bactericidal capabilities.

Table 2: Antibacterial Activity of 1-Octen-3-ol

| Bacterial Type | MIC (mg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|

| Gram-positive | 1.0 | 4.0 | researchgate.netnih.gov |

| Gram-negative | 2.0 | 8.0 | researchgate.netnih.gov |

Furthermore, the butyrate component of this compound, as butanoic acid, has also been shown to possess direct antimicrobial effects against various Gram-positive and Gram-negative bacteria. nih.gov

Antifungal Effects and Spore Germination Inhibition

The antifungal properties of 1-octen-3-ol are well-established, with research highlighting its ability to inhibit both fungal growth and, crucially, spore germination. researchgate.netnih.govjst.go.jp This is significant as spores are often resilient structures responsible for the propagation of fungal contamination.

Studies have shown that 1-octen-3-ol can completely inhibit the growth of pathogenic fungi like Fusarium tricinctum and Fusarium oxysporum at a concentration of 8.0 mg/mL. researchgate.netnih.gov More impressively, it fully inhibits the germination of their spores at a lower concentration of 2.0 mg/mL. researchgate.netnih.gov Further research confirmed that 1-octen-3-ol fumigation can achieve 100% inhibition of spore germination in Fusarium graminearum. spkx.net.cn This potent inhibitory effect on spore germination has also been observed in other fungal species, including Lecanicillium fungicola and Penicillium paneum. mdpi.comuu.nl

Cellular Membrane Permeability Alterations as a Mechanism of Action

A primary mechanism underlying the antimicrobial activity of 1-octen-3-ol is its ability to disrupt cellular membranes. researchgate.netnih.govjst.go.jp This has been confirmed through assays that detect the leakage of cellular constituents and by scanning electron microscopy, which visualizes morphological damage to the cell. researchgate.netnih.govebi.ac.uk

Treatment with 1-octen-3-ol leads to an increase in the permeability of the cell membrane. researchgate.netspkx.net.cn This damage to the membrane integrity results in the leakage of essential intracellular contents and a reduction in ergosterol (B1671047) levels, a vital component of fungal cell membranes. spkx.net.cn This mechanism of compromising membrane integrity and fluidity is a common mode of action for lipophilic antimicrobial compounds. mdpi.com Given the lipophilic nature of the ester this compound, it is plausible that it shares this ability to interfere with and alter the permeability of microbial cell membranes, leading to cell death.

Chemoreception and Olfactory Signaling of this compound and Related Volatiles

The detection of volatile compounds like this compound is a complex process initiated by their interaction with specific proteins in the olfactory system. This section delves into the molecular players involved in the perception of this compound and the subsequent signaling cascade.

Interaction with Odorant Receptors and Olfactory Binding Proteins

The initial step in olfactory perception involves the binding of odorant molecules to Odorant Receptors (ORs) and Odorant-Binding Proteins (OBPs). nih.gov ORs are transmembrane proteins located on the surface of olfactory sensory neurons, while OBPs are soluble proteins found in the mucus or lymph surrounding these neurons. nih.govfrontiersin.org

OBPs are believed to play a crucial role in solubilizing and transporting hydrophobic odorants like this compound through the aqueous environment to the ORs. frontiersin.org The interaction between an odorant and an OBP is often the first level of selectivity in the olfactory system. nih.gov For instance, studies on the bovine OBP have shown that it naturally binds to 1-octen-3-ol, a related compound, suggesting a potential role in the perception of similar C8 volatiles. nih.gov The binding affinity between an odorant and an OBP can be influenced by factors such as the size and chemical properties of the odorant molecule. nih.gov

Once the odorant reaches the neuron, it interacts with one or more ORs. nih.gov This interaction is highly specific and is the primary determinant of how an odor is perceived. nih.gov The activation of an OR triggers an intracellular signaling cascade, ultimately leading to an electrical signal that is transmitted to the brain. nih.gov In insects, ORs, in conjunction with the obligatory co-receptor (Orco), form an ion channel that opens upon odorant binding. nih.gov Research on the oriental fruit fly, Bactrocera dorsalis, has identified two specific ORs, BdorOR7a-6 and BdorOR13a, as key receptors for 1-octen-3-ol, a compound structurally related to this compound, in guiding oviposition behavior. nih.gov

| Protein Type | Function | Key Findings Related to C8 Volatiles |

| Odorant-Binding Proteins (OBPs) | Solubilize and transport hydrophobic odorants to ORs. | Bovine OBP naturally binds 1-octen-3-ol. nih.gov |

| Odorant Receptors (ORs) | Bind specific odorants, initiating a signaling cascade. | BdorOR7a-6 and BdorOR13a in B. dorsalis are key for 1-octen-3-ol perception. nih.gov |

Computational Modeling of Ligand-Receptor Dynamics

Due to the experimental challenges in studying membrane-bound proteins like ORs, computational methods such as molecular docking and molecular dynamics (MD) simulations have become invaluable tools for investigating ligand-receptor interactions. nih.govresearchgate.net These models allow researchers to predict the binding poses of odorants within the receptor's binding pocket and to identify the key amino acid residues involved in the interaction. researchgate.net

Molecular docking studies have been used to explore the interactions between various odorants, including 1-octen-3-ol, and different ORs. nih.govresearchgate.net These studies have revealed that the binding affinity is influenced by factors such as the molecular weight of the odorant and the formation of hydrogen bonds and hydrophobic interactions. researchgate.net For example, a study on the oriental fruit fly identified specific amino acid residues within the BdorOR7a-6 and BdorOR13a receptors that are crucial for binding to 1-octen-3-ol. nih.gov

MD simulations provide a dynamic view of the ligand-receptor complex, allowing researchers to observe the stability of the binding and the conformational changes that occur upon ligand binding. researchgate.net This information is critical for understanding the mechanism of receptor activation. Computational approaches have been used to study the binding of a wide range of odorants to ORs, providing insights into the combinatorial coding of odors where one receptor can recognize multiple odorants and one odorant can be recognized by multiple receptors. nih.gov

| Computational Method | Application in Olfactory Research | Key Insights |

| Molecular Docking | Predicts the binding orientation of an odorant in an OR. | Identifies key amino acid residues for binding 1-octen-3-ol in specific insect ORs. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the odorant-receptor complex. | Reveals the stability of binding and conformational changes in the receptor. researchgate.net |

Behavioral Responses Evoked by this compound in Biological Systems (e.g., Insect Chemoreception)

The perception of this compound and related compounds can elicit a range of behavioral responses in various organisms, particularly in insects. These responses are often crucial for survival, influencing activities such as host location, oviposition, and avoidance of predators.

In the context of insect chemoreception, this compound and its parent alcohol, 1-octen-3-ol, are known to be potent semiochemicals. For example, 1-octen-3-ol is a well-known attractant for many species of mosquitoes and other biting insects, as it is a component of mammalian breath and skin odors. nih.gov Studies on the oriental fruit fly have demonstrated that 1-octen-3-ol, a volatile from mango, guides the oviposition behavior of female flies. nih.gov

Furthermore, research has shown that this compound exhibits acaricidal (mite-killing) activity against certain species of mites. In fumigant assays, it has been shown to be toxic to house dust mites. This suggests a role for this compound in defense mechanisms. The behavioral response to a particular volatile can be complex and may vary depending on the insect species, its physiological state, and the concentration of the compound.

Role in Inter-species Chemical Communication and Ecological Interactions

Volatile compounds like this compound play a significant role in mediating interactions between different species within an ecosystem. This chemical communication can occur between plants and insects, insects of the same or different species, and even between microorganisms and higher organisms.

This compound has been identified as a volatile compound in plants. researchgate.net Plants can release a blend of volatile organic compounds in response to herbivory, which can serve to attract natural enemies of the herbivores, a phenomenon known as indirect defense. theses.cz For instance, soybean plants have been found to contain 1-octen-3-yl β-primeveroside, which may act as a storage form of the volatile 1-octen-3-ol, to be released upon tissue damage. researchgate.net This release can then attract predatory mites to the site of herbivore infestation. researchgate.net

The presence of 1-octen-3-ol in bovine breath and its role as a potent attractant for various insect vectors of disease, such as Anopheles mosquitoes (malaria) and Glossina tsetse flies (trypanosomiasis), highlights its importance in host-parasite interactions. nih.gov The bovine odorant-binding protein's natural ligand is 1-octen-3-ol, suggesting a mechanism for the cow to detect the presence of this insect attractant. nih.gov

The compound and its derivatives can also be involved in the interactions between insects and their predators. For example, some insects may sequester or emit certain volatile compounds that make them unpalatable or toxic to predators. The acaricidal properties of this compound could be an example of such a chemical defense.

| Interaction Type | Role of this compound and Related Volatiles | Example |

| Plant-Insect | Attractant for herbivores or their natural enemies. | 1-octen-3-ol released from plants attracts predatory mites. researchgate.net |

| Host-Parasite | Host-location cue for parasites. | 1-octen-3-ol in bovine breath attracts disease-carrying insects. nih.gov |

| Predator-Prey | Chemical defense against predators. | Acaricidal activity of this compound against mites. |

Structure Activity Relationship Sar Studies of 1 Octen 3 Yl Butyrate and Analogues

Elucidating Molecular Determinants of 1-Octen-3-yl Butyrate (B1204436) Biological Function

The biological function of 1-octen-3-yl butyrate is dictated by several key molecular determinants. As an ester, its structure is composed of an alcohol moiety, 1-octen-3-ol (B46169), and a carboxylic acid moiety, butyric acid. researchgate.net The presence of the ester functional group, the length and saturation of the carbon chains in both the alcohol and acid parts, and the position of the double bond and the hydroxyl group in the octenyl chain are all critical features that influence its interaction with biological targets.

The eight-carbon chain of the octenyl group, with a double bond at the first position and a hydroxyl group (esterified in this case) at the third position, is a common motif in a class of volatile organic compounds known as C8-volatiles. ufl.edu These compounds are known to possess a range of biological activities, and their shared structural framework suggests a commonality in their mechanism of action at a molecular level.

Impact of Functional Group Modifications on Bioactivity Profiles

Modifications to the functional groups of this compound have a significant impact on its bioactivity. A key comparison can be made with its parent alcohol, 1-octen-3-ol. The esterification of the hydroxyl group to form the butyrate ester alters the molecule's polarity, lipophilicity, and steric bulk, which in turn affects its biological activity.

For instance, in studies on acaricidal activity against house dust mites, 1-octen-3-ol demonstrates higher toxicity than its ester derivatives, this compound and 1-octen-3-yl acetate (B1210297). researchgate.net This suggests that the free hydroxyl group in 1-octen-3-ol may be crucial for its potent acaricidal action, potentially by facilitating interactions with specific target sites in the mites that are hindered by the presence of the bulkier ester group.

Furthermore, the nature of the ester itself is a determinant of bioactivity. Comparing this compound with 1-octen-3-yl acetate, where the butyrate group is replaced by a smaller acetate group, reveals differences in their biological potency. In the context of acaricidal activity, this compound was found to be slightly more active than 1-octen-3-yl acetate, indicating that the length of the carboxylic acid chain in the ester can modulate the compound's effectiveness. researchgate.net

Stereochemical Influences on this compound Bioactivity

Stereochemistry plays a crucial role in the biological activity of many chiral molecules, and the C8-volatiles are no exception. 1-Octen-3-ol, the alcohol precursor to this compound, exists as two enantiomers: (R)-(-)-1-octen-3-ol and (S)-(+)-1-octen-3-ol. nih.gov Research has shown that these enantiomers can exhibit different biological effects. For example, in the context of mosquito repellency, both enantiomers of 1-octen-3-ol were found to be repellent at high concentrations. nih.gov In nature, the (R)-enantiomer is often the more abundant form produced by fungi and plants. nih.gov

Given that this compound is synthesized from 1-octen-3-ol, the stereochemistry of the starting alcohol will determine the stereochemistry of the final ester product. While specific studies focusing on the differential bioactivity of the (R)- and (S)-enantiomers of this compound are not extensively documented, it is reasonable to infer that the stereocenter at the C-3 position of the octenyl chain would influence the molecule's interaction with chiral biological receptors. Therefore, the biological activity of this compound is likely to be stereochemically dependent. The synthesis of enantiomerically pure (R)- and (S)-1-octen-3-yl butyrate would be necessary to fully elucidate these stereochemical influences on its bioactivity. researchgate.netnih.govsci-hub.seacs.org

Comparative Analysis with Analogous Compounds (e.g., 1-Octen-3-ol, 1-Octen-3-one) for Mechanistic Understanding

A comparative analysis of this compound with its close structural analogues, such as 1-octen-3-ol and 1-octen-3-one, provides valuable insights into the mechanistic aspects of its bioactivity. These three compounds share the same eight-carbon skeleton but differ in the functional group at the C-3 position: an ester, an alcohol, and a ketone, respectively.

As previously mentioned, in terms of acaricidal activity against the house dust mite Dermatophagoides farinae, 1-octen-3-ol is the most potent of the three, followed by this compound, and then 1-octen-3-yl acetate. researchgate.net This ranking suggests that the presence and accessibility of the hydroxyl group are important for this particular biological effect. The ketone group in 1-octen-3-one, while also containing an oxygen atom, imparts different electronic and steric properties to the molecule, which likely alters its interaction with the target site compared to the alcohol or ester.

The following interactive data table summarizes the acaricidal activity of this compound and its analogues against Dermatophagoides farinae, as reported in a fumigant method study.

| Compound | LD50 (μg/cm²) |

| 1-Octen-3-ol | 0.25 |

| This compound | 2.32 |

| 1-Octen-3-yl acetate | 2.42 |

| 3,7-Dimethyl-1-octen-3-ol | 0.29 |

| 3,7-Dimethyl-1-octene | 9.34 |

| N,N-diethyl-m-toluamide (DEET) | 36.84 |

| Benzyl benzoate | 10.02 |

| Data from Yang & Lee, Pest Manag Sci, 2012. researchgate.net |

Metabolic Fate and Biotransformation of 1 Octen 3 Yl Butyrate

Hydrolytic Cleavage Pathways of 1-Octen-3-yl Butyrate (B1204436)

The initial and primary metabolic step for 1-octen-3-yl butyrate is its cleavage through hydrolysis. This reaction is catalyzed by non-specific esterase enzymes, which are abundant in the body, particularly in the intestines and liver. The hydrolysis of the ester bond splits the molecule into its parent alcohol, 1-octen-3-ol (B46169), and its parent carboxylic acid, butyric acid. inchem.org

This rapid hydrolysis is a common metabolic fate for aliphatic esters used as flavouring agents. inchem.org The process ensures that the original ester is not expected to circulate systemically in significant amounts following ingestion, but is instead broken down into components that can be readily absorbed and metabolized.

| Substrate | Enzyme Class | Products of Hydrolysis |

| This compound | Esterases | 1-Octen-3-ol |

| Butyric acid |

In Vivo Metabolic Transformations of Resultant Alcohols and Carboxylic Acids

Following hydrolytic cleavage, the resulting alcohol (1-octen-3-ol) and carboxylic acid (butyric acid) enter their respective metabolic pathways.

Butyric Acid Metabolism: Butyric acid is a short-chain fatty acid that is naturally present in the human diet and is also a product of gut microbial fermentation. nih.gov The butyric acid resulting from the hydrolysis of this compound is readily metabolized. It is predicted to undergo complete metabolism via the fatty acid beta-oxidation pathway and the tricarboxylic acid (TCA) cycle, ultimately being converted to carbon dioxide and water. who.int These pathways are central to cellular energy production, and the introduction of butyric acid from this source does not lead to perturbations outside the normal physiological range. who.int

1-Octen-3-ol Metabolism: 1-octen-3-ol, as a secondary alcohol, undergoes further biotransformation. A key metabolic process for secondary alcohols is their interconversion with their corresponding ketones under physiological conditions. inchem.org In this case, 1-octen-3-ol can be oxidized to its corresponding ketone, 1-octen-3-one. This reaction is reversible, and the ketone can be reduced back to the secondary alcohol. inchem.orgchemicalbook.com Studies on other secondary alcohols with more than seven carbon atoms suggest that some of the alcohol may also be excreted from the body unchanged. chemicalbook.comchemicalbook.com

| Resultant Metabolite | Metabolic Pathway | Key Transformations |

| Butyric Acid | Fatty Acid Metabolism, TCA Cycle | Beta-oxidation to acetyl-CoA, entering the TCA cycle for complete oxidation. who.int |

| 1-Octen-3-ol | Oxidation/Reduction | Reversible oxidation to 1-octen-3-one. inchem.org |

Conjugation and Excretion Mechanisms of this compound Metabolites

The final phase of metabolism involves preparing the metabolites for excretion from the body. This is primarily achieved through conjugation reactions, which increase the water solubility of the molecules, facilitating their removal via urine.

For the metabolites of this compound, the principal excretion pathway involves the secondary alcohol, 1-octen-3-ol. The alcohol is conjugated with glucuronic acid to form a glucuronide conjugate. inchem.orgchemicalbook.com This process, catalyzed by UDP-glucuronosyltransferase enzymes, makes the compound significantly more water-soluble and allows for its efficient excretion by the kidneys into the urine. inchem.org

Alternatively, the ketone metabolite, 1-octen-3-one, may be excreted through the urine or in expired air. chemicalbook.com Research on similar secondary alcohols indicates that the extent of conjugation can be low, with a portion of the alcohol potentially being excreted without modification. chemicalbook.comchemicalbook.com The metabolites of butyric acid enter the body's endogenous pools and are largely eliminated as carbon dioxide via respiration. who.int

| Metabolite | Conjugation/Excretion Process |

| 1-Octen-3-ol | Conjugation with glucuronic acid, followed by urinary excretion. inchem.orgchemicalbook.com A portion may be excreted unchanged. chemicalbook.comchemicalbook.com |

| 1-Octen-3-one | May be excreted in urine or expired air. chemicalbook.com |

| Butyric Acid Metabolites | Enter endogenous pools and are eliminated primarily as CO2. who.int |

Advanced Analytical and Computational Methodologies for 1 Octen 3 Yl Butyrate Research

Chromatographic and Spectroscopic Techniques for Identification and Quantification of 1-Octen-3-yl Butyrate (B1204436)

The accurate detection and measurement of 1-octen-3-yl butyrate, especially in complex matrices such as food, beverages, and biological samples, rely on advanced separation and detection technologies.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile compounds like this compound. Its high separation efficiency (GC) combined with its definitive identification capability (MS) makes it ideal for analyzing complex samples where numerous VOCs are present.

In practice, a sample is prepared, and the volatile components are extracted, often using methods like solid-phase microextraction (SPME). The extract is then injected into the GC system. Compounds are separated based on their boiling points and affinity for the chromatographic column. As each compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum, a unique fragmentation pattern or "chemical fingerprint," allows for unambiguous identification.

Research has demonstrated the utility of GC-MS for quantifying volatile metabolites in complex biological samples such as stool. researchgate.net In one such study, a thermal desorption GC-MS method was developed to quantify a range of volatiles, including the related compound 1-octen-3-ol (B46169), providing insights into metabolic differences. researchgate.net The analysis of wine contaminants also heavily relies on GC-MS to detect and quantify off-flavor compounds, including 1-octen-3-ol, at concentrations below their sensory perception threshold. researchgate.net Similarly, studies on fermented products like baijiu use GC-MS to identify a wide array of flavor compounds, showcasing the technique's power in dissecting complex aroma profiles. nih.gov The formation of key aroma compounds like 1-octen-3-ol from precursors like glycosides in soybeans during processing has also been elucidated using GC-MS analysis. researchgate.net

Table 1: Examples of GC-MS Applications in Complex Matrices

| Matrix | Target Analyte(s) | Key Findings |

| Stool | Volatile Metabolites (incl. 1-octen-3-ol) | A method for quantifying compounds was developed, revealing significant differences in metabolite profiles based on geographic origin. researchgate.net |

| Wine | Off-flavor Compounds (incl. 1-octen-3-ol) | A rapid HS-SPME-GC-MS assay was validated for the simultaneous and sensitive determination of key wine contaminants. researchgate.net |

| Soybean | Aroma Compounds (incl. 1-octen-3-ol, 1-octen-3-one) | Demonstrated that 1-octen-3-ol is formed via enzymatic hydrolysis of glycoside precursors during soybean processing. researchgate.net |

| Fermented Seaweed | Volatile Compounds (incl. 1-octen-3-ol, 1-octen-3-one) | GC-MS analysis identified key fishy odor compounds and tracked their removal through fermentation. mdpi.com |

To enhance sensitivity and selectivity, GC-MS is often coupled with advanced sample introduction techniques, creating powerful hyphenated systems.

Headspace-Solid Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS) is a widely adopted technique for VOC analysis. It is a solvent-free extraction method where a fused-silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) of a solid or liquid sample. Volatile analytes partition from the sample into the headspace and are then adsorbed by the fiber. The fiber is subsequently transferred to the GC injector for thermal desorption and analysis. This technique concentrates analytes, significantly improving detection limits. HS-SPME-GC-MS is highly effective for the qualitative and quantitative analysis of VOCs in complex samples like tea, offering superior enrichment and sensitivity. mdpi.com It has been successfully used to analyze flavor changes in baijiu Daqu and to quantify key odorants causing off-flavors in wine. researchgate.netnih.gov

Headspace-Gas Chromatography-Ion Mobility Spectrometry (HS-GC-IMS) is another emerging hyphenated technique. It separates compounds first by their retention time in a GC column and then by their ion mobility in a drift tube under an electric field. This dual separation provides a two-dimensional plot, enhancing the ability to distinguish compounds in highly complex mixtures. frontiersin.org HS-GC-IMS has been applied to analyze the volatile flavor compounds in cigars and to differentiate various herbal products based on their VOC fingerprints. frontiersin.org The technique is noted for its high sensitivity and rapid analysis times, making it a valuable tool for quality control and authenticity studies. researchgate.netresearchgate.net

In Silico Approaches for Molecular Research on this compound Interactions

Computational, or in silico, methods provide a powerful and cost-effective means to investigate the molecular properties of compounds like this compound and to predict their interactions with biological targets.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or enzyme) to form a stable complex. semanticscholar.org The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein. These poses are then scored using a scoring function that estimates the binding affinity (e.g., in kcal/mol). A lower binding energy score typically indicates a more stable and favorable interaction.

This method is instrumental in screening large libraries of compounds against a biological target to identify potential leads for drug development. semanticscholar.org For a compound like this compound, docking could be used to predict its interaction with olfactory receptors to understand the structural basis of its mushroom-like scent or with metabolic enzymes to hypothesize potential biotransformation pathways. While specific docking studies on this compound are not widely published, the methodology has been extensively applied to similar small molecules and phytoconstituents to predict their binding to targets like cancer-related proteins. semanticscholar.org

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems. semanticscholar.org Starting from a docked pose of a ligand-protein complex, an MD simulation calculates the forces between atoms and uses Newton's laws of motion to predict their movements over time. This allows researchers to observe the stability of the binding pose, the flexibility of the protein and ligand, and the specific interactions (like hydrogen bonds) that maintain the complex. semanticscholar.org

Simulations running for nanoseconds to microseconds can reveal whether a docked ligand remains stably bound in the active site or if it dissociates. This information is crucial for validating docking results and gaining a deeper understanding of the binding mechanism. For this compound, MD simulations could be used to assess the stability of its interaction with an olfactory receptor, providing insights that static docking models cannot. semanticscholar.org

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic structure and geometry of a molecule with high accuracy. ichem.md These methods solve approximations of the Schrödinger equation to determine properties like molecular orbital energies, atomic charges, and bond orders. ichem.md

For this compound, these calculations can:

Optimize its three-dimensional geometry to find the most stable conformation.

Calculate the distribution of electrons, identifying electron-rich and electron-poor regions that are important for intermolecular interactions.

Predict its reactivity and potential sites for metabolic attack.

This detailed electronic and structural information is invaluable for building accurate models for molecular docking and for understanding the fundamental properties that govern the molecule's behavior. ichem.md

Machine Learning in Odorant Feature and Activity Analysis

The prediction and classification of an odorant's perceptual qualities based on its molecular structure is a complex challenge that machine learning is uniquely positioned to address. The human olfactory system can distinguish between a vast number of odorant molecules, and the relationship between a molecule's structure and its perceived scent is not always straightforward. biomedres.usbiorxiv.orgdb-thueringen.de Machine learning models offer a powerful approach to uncover these intricate structure-odor relationships.

Researchers have applied machine learning, particularly neural networks, to cluster odorant molecules by leveraging specific structural and electronic features. biomedres.us These models are trained on datasets containing information about various odorants, including:

Structural Features : Intra-molecular distances, both between bonded and non-bonded atoms, which define the molecule's size and shape.

Electronic Features : Theoretically determined properties like Nuclear Magnetic Resonance (NMR) chemical shifts, which provide insight into the electronic environment of atoms within the molecule.

This approach mirrors methodologies used in drug design, where computational models predict the interaction between a potential drug and its target receptor protein. biomedres.us In olfaction, the goal is to predict how an odorant like this compound will interact with one or more of the numerous olfactory receptors. biomedres.usnih.gov By analyzing a cohort of odorant molecules, machine learning algorithms can group them into clusters that often correspond with perceived odor types, such as "fruity," "floral," or "nutty." biomedres.us This data-driven strategy helps to elucidate the combinatorial nature of odorant-receptor interactions, where a single odorant can bind to multiple receptors and a single receptor can recognize multiple odorants. biomedres.us

Table 1: Molecular Features Used in Machine Learning for Odorant Analysis

| Feature Type | Specific Descriptor | Significance in Odor Perception |

|---|---|---|

| Structural | Intra-atomic Distances (Bonded & Non-bonded) | Defines the 3D shape and size of the odorant molecule, which is critical for fitting into the binding pocket of an olfactory receptor. biomedres.us |

| Electronic | NMR Chemical Shifts | Reflects the distribution of electrons within the molecule, influencing its polarity and potential for non-covalent interactions. biomedres.us |

| Physicochemical | Vapor Pressure | Determines the volatility of the compound, affecting how readily it reaches olfactory receptors in the nasal cavity. scent.vn |

| Topological | Molecular Connectivity Indices | Quantify aspects of molecular branching and structure that can be correlated with specific odor characteristics. |

These computational models provide a valuable "proof-of-concept" for predicting odor perception from the perspective of the odorant molecule's intrinsic properties, offering a novel way to understand and classify compounds like this compound. biomedres.us

Fluorescence Spectroscopy for Interaction Characterization with Proteins

Fluorescence spectroscopy is a highly sensitive biophysical technique used to investigate the interactions between small molecules (ligands), such as this compound, and proteins. nih.gov This method is particularly valuable for studying the binding of odorants to olfactory receptors or other chemosensory proteins. researchgate.netacs.org The principle relies on monitoring the intrinsic fluorescence of proteins, which primarily comes from the amino acid tryptophan, or by using extrinsic fluorescent probes. nih.govresearchgate.net

When an odorant molecule binds to a protein, it can cause a change in the protein's fluorescence emission, a phenomenon known as fluorescence quenching. researchgate.net This quenching can occur through two primary mechanisms:

Dynamic Quenching : Resulting from collisions between the odorant molecule and the protein's fluorophores.

Static Quenching : Occurring when the odorant molecule forms a non-fluorescent complex with the protein. researchgate.net

By analyzing the quenching data, researchers can determine key parameters of the interaction. For instance, studies on the interaction between fishy aroma compounds (including the related 1-octen-3-ol) and fish myofibrillar proteins have used this technique to understand binding mechanisms. researchgate.net The analysis can reveal the binding constant (K_a), which indicates the affinity between the odorant and the protein, and the number of binding sites (n). researchgate.net

Competitive binding assays represent another powerful application. In this setup, a fluorescent probe, such as 1-N-phenylnaphthylamine (1-NPN), first binds to the protein of interest. acs.org When an odorant ligand is introduced, it competes with the probe for the same binding site. By measuring the displacement of the fluorescent probe as the ligand concentration increases, the binding affinity (dissociation constant, K_i) of the odorant for the protein can be accurately calculated. acs.org This approach has been successfully used to assess the binding of various volatile compounds to chemosensory proteins. acs.org

Table 2: Parameters from Fluorescence Spectroscopy in Protein-Odorant Interaction Studies

| Parameter | Description | Significance |

|---|---|---|

| Binding Constant (K_a) | A measure of the equilibrium of the binding reaction, indicating the strength of the interaction between the odorant and the protein. researchgate.net | Higher K_a values signify a stronger binding affinity. |

| Number of Binding Sites (n) | The number of sites on the protein molecule where the odorant can bind. researchgate.net | Provides stoichiometric information about the protein-ligand complex. |

| Quenching Mechanism | The process by which the odorant reduces the fluorescence intensity of the protein (e.g., static or dynamic). researchgate.net | Elucidates the nature of the molecular interaction (e.g., complex formation vs. collisional deactivation). |

| Dissociation Constant (K_i) | The concentration of a competing ligand required to displace 50% of the fluorescent probe from the protein's binding sites. acs.org | Lower K_i values indicate a higher binding affinity for the competing odorant. |

Through these spectroscopic methods, a detailed picture of the molecular interactions that form the basis of odor perception can be constructed, providing critical data on how a compound like this compound is recognized by the olfactory system.

Ecological and Applied Research Perspectives of 1 Octen 3 Yl Butyrate

Influence on Ecosystem Dynamics and Organism Behavior

1-Octen-3-yl butyrate (B1204436) and its precursor, 1-octen-3-ol (B46169), play significant roles in the chemical ecology of various organisms. While direct studies on the comprehensive ecosystem impact of 1-octen-3-yl butyrate are specific, the activities of its parent alcohol, 1-octen-3-ol, offer valuable insights.

Impact on Honey Bees (Apis mellifera):

Recent research has highlighted the potential beneficial effects of 1-octen-3-ol, the precursor to this compound, on honey bee survival when exposed to certain insecticides. A study investigating the volatolome of honey bees chronically exposed to fipronil (B1672679) identified 1-octen-3-ol as one of the volatile organic compounds (VOCs) produced by the bees in response. biorxiv.orgbiorxiv.org It was hypothesized that this compound might act as a modulator of the GABA-R to counteract the neurotoxic effects of fipronil. biorxiv.orgbiorxiv.org

Subsequent experiments revealed that co-exposure to 1-octen-3-ol and fipronil resulted in a notable improvement in the survival rate of honey bees compared to those exposed to fipronil alone. biorxiv.org This suggests a potential protective or stress-mitigating role of 1-octen-3-ol for honey bees, which could have significant implications for pollinator health in agricultural ecosystems. biorxiv.orgbiorxiv.org

Acaricidal Properties:

Research has demonstrated the acaricidal activity of this compound and its precursor, 1-octen-3-ol, against various mite species. In a study evaluating materials derived from Lycopus lucidus, 1-octen-3-ol was identified as the primary acaricidal constituent. In fumigant tests against the house dust mite Dermatophagoides farinae, this compound exhibited notable acaricidal effects. lookchem.com This suggests its potential as a natural agent for managing mite populations.

Attractant for Wasps:

Invasive wasp species pose a significant threat to biodiversity in certain ecosystems. Research into developing more effective lures for these wasps has identified 1-octen-3-ol as a key attractant. researchgate.net A study combining odours from various sources found that a lure containing 1-octen-3-ol, among other compounds, resulted in a significant increase in wasp captures compared to standard attractants. researchgate.net This highlights the role of this compound in the foraging behavior of wasps and its potential application in pest management strategies.

Biotechnological Applications in Flavor and Fragrance Industries

This compound is a valuable compound in the flavor and fragrance industry, prized for its unique sensory profile. thegoodscentscompany.com It imparts a pleasant mushroom, buttery, and fruity aroma. sigmaaldrich.com

Flavor Applications:

This ester is commonly used as a flavoring agent in a wide array of food products. Its characteristic mushroom-like and buttery notes make it a suitable ingredient for baked goods, dairy products, and beverages. It is particularly utilized in mushroom-flavored products to enhance their authentic taste profile. thegoodscentscompany.com The FEMA (Flavor and Extract Manufacturers Association) number for this compound is 3612. sigmaaldrich.com

Fragrance Applications:

In the fragrance industry, this compound can add a pleasant fatty and earthy note to compositions. thegoodscentscompany.com It is often incorporated into fragrances where an earthy or mushroom-like nuance is desired. thegoodscentscompany.comthegoodscentscompany.com

Production Methods:

The production of this compound can be achieved through chemical synthesis. One method involves the Grignard reaction between amyl magnesium bromide and propylene (B89431) alcohol, followed by esterification with n-butyric acid. lookchem.com

Strategies for Modulation of this compound and Precursor Presence in Biological Systems

The presence and concentration of this compound and its precursors, such as 1-octen-3-ol, can be modulated in various biological systems, particularly in the context of food production. This modulation is often aimed at either enhancing desirable flavors or reducing off-flavors.

Food Fermentation for Flavor Enhancement and Off-Flavor Reduction:

Fermentation is a key strategy for altering the volatile compound profile of foods. In soybean products, 1-octen-3-ol is often considered an off-flavor compound, contributing to a "beany" taste. researchgate.netresearchgate.net Research has shown that fermentation of soybeans with microorganisms like Bacillus subtilis natto can significantly reduce the concentration of 1-octen-3-ol. researchgate.net This reduction is attributed to the metabolic activity of the microorganisms, which can transform these volatile compounds. researchgate.net

Similarly, fermentation has been employed to eliminate the fishy off-flavors in seaweed products like Saccharina japonica. mdpi.com Studies have demonstrated that fermentation with Saccharomyces cerevisiae can lead to the disappearance of 1-octen-3-ol, a major contributor to the fishy odor. mdpi.com

Conversely, fermentation can also be used to enhance the production of desirable flavor compounds. While not directly focused on this compound, studies on the fermentation of various food matrices, such as milk, tea, and fruits, have shown a significant increase in the production of short-chain fatty acids (SCFAs) like butyrate. mdpi.com This increased availability of butyric acid, a precursor for this compound, could potentially be leveraged in co-fermentation systems to promote the formation of this desirable ester.

Precursor Management in Plants:

In some plants, such as soybeans, 1-octen-3-ol is present in a glycosidically bound form, specifically as 1-octen-3-yl β-primeveroside. researchgate.net This glycoside can be hydrolyzed during processing, releasing the volatile 1-octen-3-ol and contributing to off-flavors. researchgate.net Understanding the biosynthesis and degradation of these glycosidic precursors is crucial for developing strategies to manage the formation of 1-octen-3-ol in soybean-based food products. researchgate.net Management of its formation requires a different approach than for off-flavors formed de novo. researchgate.net

Q & A

Basic Questions

Q. How is 1-Octen-3-yl butyrate structurally characterized in analytical chemistry research?

- Methodological Answer : Gas chromatography/mass spectrometry (GC/MS) is the primary method for structural identification. Key parameters include a retention time (RT) of 19.32 min, an arithmetic index (AI) of 1280, and a Kovats index (KI) of 1282. The molecular formula (C₁₂H₂₂O₂) and fragmentation patterns in mass spectra confirm the ester’s identity . Nuclear magnetic resonance (NMR) can further validate the structure by analyzing proton and carbon shifts, particularly for distinguishing between isomers.

Q. What are the standard purity criteria for this compound in laboratory use?

- Methodological Answer : The Food Chemicals Codex (FCC) provides guidelines for purity, including limits on residual solvents and by-products. For example, FCC standards specify acceptable thresholds for related compounds like 1-Octen-3-ol (parent alcohol) and other esters (e.g., 1-Octen-3-yl acetate). Compliance with FCC ensures consistency in experimental reproducibility, particularly in flavor and fragrance studies .

Q. How is this compound synthesized in research settings?

- Methodological Answer : The ester is typically synthesized via acid-catalyzed esterification of 1-Octen-3-ol with butyric acid. Reaction conditions (e.g., temperature, catalyst concentration) are optimized to minimize side products like diesters or unreacted alcohol. Post-synthesis purification involves fractional distillation or column chromatography to achieve >95% purity, verified by GC/MS .

Advanced Questions

Q. What experimental challenges arise in quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Matrix interference from lipids or proteins can obscure detection. Proton-transfer-reaction time-of-flight mass spectrometry (PTR-TOF-MS) offers high sensitivity for real-time analysis in breath or tissue samples, with integration times as low as 0.0625 seconds to resolve dynamic release patterns. Calibration curves using deuterated internal standards mitigate quantification errors .

Q. How do variations in storage conditions affect the stability of this compound?